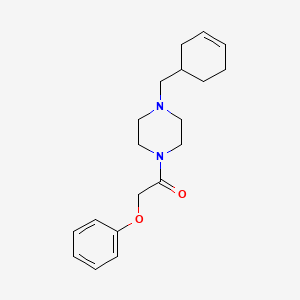
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, also known as CPP, is a compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Wirkmechanismus
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating the activity of the sigma-1 receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine may be able to affect the activity of various neurotransmitters, leading to its observed effects on anxiety, depression, and pain.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, including the development of new drugs that target the sigma-1 receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine and to determine its potential for use in clinical settings.
Synthesemethoden
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with 3-cyclohexene-1-methanol to form 3-cyclohexen-1-ylmethylphenoxyacetic acid, which can then be converted to 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine through a series of chemical reactions. Other methods of synthesis have also been developed, including the use of piperazine derivatives as starting materials.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been widely used in scientific research for its ability to modulate various biological processes. It has been found to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of anxiety, depression, and pain. 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential target for the development of new drugs for the treatment of psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJKFLTIDTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)
![2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)